Discovery and origin of Lasalocid from Streptomyces lasaliensis
Discovery and origin of Lasalocid from Streptomyces lasaliensis
An In-depth Examination of the Origin, Biosynthesis, and Recovery of a Key Polyether Ionophore from Streptomyces lasaliensis
Abstract
Lasalocid (B1674520), a polyether ionophore antibiotic, has been a significant compound in veterinary medicine for its potent coccidiostatic activity. This technical guide provides a comprehensive overview of the discovery of Lasalocid and its origin from the soil bacterium Streptomyces lasaliensis, now formally reclassified as Streptomyces lasalocidi. It delves into the intricate biosynthetic pathway responsible for its production, the regulatory mechanisms that govern its synthesis, and detailed methodologies for its fermentation, extraction, purification, and analysis. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this important natural product.
Discovery and Origin
Lasalocid was first discovered in 1951 by researchers at Hoffmann-La Roche through a screening program for antimicrobial agents from soil microorganisms.[1] The producing organism was isolated from a soil sample collected in Hyde Park, Massachusetts, USA, and was identified as a species of Streptomyces, which was named Streptomyces lasaliensis.[2][3][4] More recent taxonomic studies, including 16S rRNA gene sequencing and DNA-DNA hybridization, have led to the reclassification of the organism, and the official name of the producing strain is now Streptomyces lasalocidi.[2][3][4] The type strain for this species is designated as ATCC 31180T (=NRRL 3382T=DSM 46487T).[2][4]
Biosynthesis of Lasalocid
The biosynthesis of Lasalocid A, the major component of the Lasalocid complex, is a complex process orchestrated by a large biosynthetic gene cluster (BGC). The backbone of the molecule is assembled from precursors derived from primary metabolism: five acetate (B1210297), four propionate, and three butyrate (B1204436) units.[1] This assembly is carried out by a series of large, modular type I polyketide synthases (PKSs).
The key steps in the biosynthesis are as follows:
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Polyketide Chain Assembly: Six modular PKSs (Lsd11 to Lsd16) construct an all-trans undecaketide polyene intermediate.[1]
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Epoxidation: A flavin-dependent monooxygenase, Lsd18, catalyzes the sequential epoxidation of two specific C=C double bonds in the polyketide chain to yield a bisepoxide intermediate.[1]
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Cyclic Ether Formation: An epoxide hydrolase, Lsd19, facilitates the formation of the characteristic cyclic ether structures of Lasalocid.[1]
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Aromatization and Release: The final steps involve the formation of a 3-methylsalicylate moiety and the release of the mature Lasalocid molecule from the PKS complex, a reaction thought to be catalyzed by the thioesterase (TE) domain of the final PKS module, Lsd17.[5]
Biosynthesis Pathway Diagram
Caption: Simplified overview of the key enzymatic steps in the biosynthesis of Lasalocid A.
Regulation of Lasalocid Biosynthesis
The production of Lasalocid is tightly controlled by a complex regulatory network involving several transcriptional regulators. These regulators act to either activate or repress the expression of the biosynthetic genes in response to various signals, including the concentration of Lasalocid itself.
Key regulatory genes identified in the Lasalocid biosynthetic gene cluster include:
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lodR1 : Encodes a TetR family transcriptional regulator that acts as a positive regulator by repressing the expression of an adjacent operon (lodA-lodC).[6]
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lodR2 : Encodes a transcriptional regulator that functions as a negative regulator of Lasalocid biosynthesis.[6]
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lodR3 : Encodes a transcriptional activator that directly promotes the expression of key structural genes in the biosynthetic pathway.[6]
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lodE : Works in concert with lodR2 to form a repressor-activator system that can sense changes in the intracellular concentration of Lasalocid, thereby coordinating biosynthesis with self-resistance mechanisms.[6]
Regulatory Pathway Diagram
Caption: A diagram illustrating the interplay of key regulatory proteins in controlling Lasalocid production.
Fermentation for Lasalocid Production
The industrial production of Lasalocid is achieved through submerged fermentation of Streptomyces lasalocidi. While specific industrial protocols are proprietary, a general laboratory-scale fermentation procedure can be outlined based on common practices for Streptomyces fermentations.
Experimental Protocol: Laboratory-Scale Fermentation
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Inoculum Preparation:
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Prepare a seed culture of Streptomyces lasalocidi (e.g., ATCC 31180) by inoculating a loopful of spores or mycelial fragments into a suitable seed medium.
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Seed Medium Example: Tryptone Soya Broth or a medium containing corn steep liquor (1.3%), dextrin (B1630399) (3.0%), and CaCO₃ (0.2%).
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Incubate the seed culture at 28-30°C for 48-72 hours with shaking (200-250 rpm).
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Production Fermentation:
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Inoculate the production medium with 5-10% (v/v) of the seed culture.
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Production Medium Example: A complex medium containing a carbon source (e.g., glucose, starch), a nitrogen source (e.g., soybean meal, yeast extract), and mineral salts.
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Incubate the production culture at 28-30°C for 7-10 days with aeration and agitation.
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Monitor key parameters such as pH, dissolved oxygen, and substrate consumption throughout the fermentation.
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Harvesting:
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After the fermentation is complete, harvest the whole broth for downstream processing.
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Extraction and Purification of Lasalocid
Lasalocid is primarily located within the mycelial biomass. Therefore, the extraction process involves separating the biomass from the fermentation broth and then extracting the compound using organic solvents.
Experimental Protocol: Extraction and Purification
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Biomass Separation:
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Adjust the pH of the fermentation broth to alkaline (pH 10-11) using a solution of NaOH or Na₂CO₃ to ensure Lasalocid is in its salt form and associated with the mycelia.
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Separate the mycelial biomass from the broth by centrifugation or filtration (e.g., using a plate and frame filter press).
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Wash the biomass with water and dry it.
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Solvent Extraction:
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Extract the dried biomass with an organic solvent such as methanol (B129727), ethanol, or ethyl acetate. A mixture of solvents can also be used.
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The extraction can be performed by stirring the biomass in the solvent at room temperature or with gentle heating.
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Purification:
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Concentrate the crude extract under reduced pressure.
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The concentrated extract can be further purified using a combination of techniques:
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Liquid-Liquid Extraction: Partitioning the extract between an organic solvent and an aqueous phase at different pH values to remove impurities.
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Chromatography: Column chromatography using silica (B1680970) gel or other stationary phases to separate Lasalocid from other metabolites.
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Crystallization: Inducing crystallization of Lasalocid from a suitable solvent to obtain a highly pure product.
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Downstream Processing Workflow
Caption: A flowchart outlining the principal steps for the recovery of Lasalocid from fermentation broth.
Quantitative Data
The yield of Lasalocid from fermentation can vary significantly depending on the strain, fermentation conditions, and medium composition. Industrial production aims for high titers to ensure economic viability.
| Parameter | Value | Source |
| Fermentation Titer | ~25 g/L (25,000 µg/mL) | Patent Data |
| Overall Extraction Yield | >80% | Patent Data |
| Final Product Purity | >98% | Patent Data |
Table 1: Reported Quantitative Data for Lasalocid Production.
Analytical Methods
High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for the quantification of Lasalocid. Due to its fluorescent properties, fluorescence detection provides high sensitivity and selectivity.
Experimental Protocol: HPLC Analysis
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Sample Preparation:
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Extract Lasalocid from the sample matrix (e.g., fermentation broth, feed) with a suitable solvent such as methanol or acetonitrile.
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Centrifuge or filter the extract to remove particulate matter.
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Dilute the extract to a concentration within the linear range of the calibration curve.
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HPLC Conditions:
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Column: C18 reversed-phase column.
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Mobile Phase: A mixture of methanol and an aqueous buffer (e.g., ammonium (B1175870) acetate or acetic acid).
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Detection: Fluorescence detector with excitation and emission wavelengths typically around 310 nm and 420 nm, respectively.
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Quantification: Use an external standard calibration curve prepared with a certified Lasalocid standard.
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Conclusion
The discovery of Lasalocid from Streptomyces lasaliensis has had a lasting impact on animal health. Understanding the intricacies of its biosynthesis and the regulatory networks that control its production is crucial for strain improvement and process optimization. The methodologies for fermentation, extraction, and purification, while based on established principles, require careful optimization to achieve high yields and purity. This technical guide provides a foundational understanding of these core aspects, serving as a valuable resource for professionals in the field of natural product research and development.
References
- 1. Streptomyces lasalocidi sp. nov. (formerly ' Streptomyces lasaliensis'), an actinomycete isolated from soil which produces the polyether antibiotic lasalocid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. famic.go.jp [famic.go.jp]
- 3. microbiologyresearch.org [microbiologyresearch.org]
- 4. CN103424479B - Analysis method of monensin, salinomycin and lasalocid residues - Google Patents [patents.google.com]
- 5. Comparative and Functional Analyses Reveal Conserved and Variable Regulatory Systems That Control Lasalocid Biosynthesis in Different Streptomyces Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
